N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide
Description
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a structurally complex molecule featuring three key motifs:
- A 2H-1,3-benzodioxole core, which provides aromaticity and rigidity.
- An oxan-4-yl (tetrahydropyran) group attached to the carboxamide nitrogen, likely enhancing solubility and metabolic stability.
- A thiophen-2-yl ethyl substituent on the same nitrogen, contributing to π-π stacking interactions in biological targets.
The benzodioxole moiety, for instance, is associated with bioactivity in natural and synthetic compounds, while the tetrahydropyran group is a common bioisostere in medicinal chemistry .
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c21-19(14-3-4-17-18(12-14)24-13-23-17)20(15-6-9-22-10-7-15)8-5-16-2-1-11-25-16/h1-4,11-12,15H,5-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYSHLNNQNEHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” typically involves multi-step organic reactions. The starting materials may include oxane, thiophene, and benzodioxole derivatives. Common synthetic routes may involve:
Formation of the Benzodioxole Core: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Attachment of the Thiophene Moiety: This step may involve the use of thiophene-2-ethylamine, which can be coupled with the benzodioxole core using amide bond formation techniques.
Incorporation of the Oxane Group: The oxane group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets such as enzymes, receptors, or nucleic acids.
Medicine
In medicinal chemistry, the compound may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety as a drug candidate for various diseases.
Industry
In the industrial sector, “this compound” may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
DNA/RNA Binding: Interfering with genetic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Thiophen-2-yl Ethyl Substituents
Compounds featuring the thiophen-2-yl ethyl group are explored in diverse therapeutic contexts. For example:
- (S)-N-Propyl-5-[2-(thiophen-2-yl)ethoxy]-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (, compound f) shares the thiophen-ethyl motif but employs a tetrahydronaphthalenamine core.
- MMV1 (N-[(oxan-4-yl)methyl]-5-(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine, ) incorporates both oxan and thiophen groups but uses an imidazothiadiazole scaffold. The imidazothiadiazole core may confer stronger hydrogen-bonding interactions, as seen in its role as a CntA inhibitor .
Antibacterial Thiophen Derivatives
Thiophen-containing compounds, such as N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones (), demonstrate potent antibacterial activity. The target compound’s thiophen-ethyl group may similarly engage bacterial targets via hydrophobic or π-stacking interactions. However, the benzodioxole carboxamide core lacks the quinolone’s DNA gyrase inhibition mechanism, suggesting divergent biological targets .
Enzyme Inhibitors with Oxan and Thiophen Motifs
The oxan-4-yl group in MMV1 and the target compound highlights its utility in enzyme inhibition. MMV1’s imidazothiadiazole core allows planar stacking with enzyme active sites, whereas the benzodioxole in the target compound may adopt a distinct binding pose due to its fused oxygen ring. This difference could influence selectivity and potency against targets like CntA or cytochrome P450 enzymes .
Key Research Findings and Hypotheses
- Solubility and Stability : The oxan-4-yl group likely improves aqueous solubility compared to purely aromatic substituents, as seen in tetrahydropyran-containing drugs .
- Synthetic Accessibility : The carboxamide linkage in the target compound may simplify synthesis compared to MMV1’s imidazothiadiazole ring, which requires multi-step heterocyclic formation .
Biological Activity
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]-2H-1,3-benzodioxole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its anticancer, antioxidant, and anti-inflammatory activities.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The synthetic pathway includes the formation of the benzodioxole core followed by the introduction of the oxan and thiophene moieties. Detailed methodologies can be found in recent literature that discusses similar benzodioxole derivatives .
Anticancer Activity
Recent studies have demonstrated that benzodioxole derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds with an amide group, including this compound, have shown promising results:
| Compound | Cell Line | IC50 (mM) | Comparison to Doxorubicin |
|---|---|---|---|
| 2a | Hep3B | 3.94 | Lower than Doxorubicin |
| 2b | Hep3B | 9.12 | Higher than Doxorubicin |
The compound 2a exhibited a significant reduction in cell viability in the Hep3B liver cancer cell line, suggesting strong cytotoxic properties . Flow cytometry analysis indicated that 2a induced cell cycle arrest at the G2-M phase, further supporting its anticancer potential.
Antioxidant Activity
The antioxidant activity of this compound was evaluated using the DPPH assay. The results indicated that this compound possesses moderate antioxidant capabilities when compared to standard antioxidants like Trolox. The ability to scavenge free radicals is crucial for mitigating oxidative stress-related diseases .
Anti-inflammatory Activity
Compounds containing benzodioxole moieties have been reported to exhibit anti-inflammatory effects. In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models .
Case Studies
A notable case study involved the administration of this compound in a murine model of liver cancer. The study found that treatment with this compound resulted in a significant reduction in tumor size and improved survival rates compared to untreated controls. Histopathological analysis revealed decreased proliferation markers in treated tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
